molecular formula C13H16N2OS B2797078 4-methyl-N-(pyrrolidine-1-carbothioyl)benzamide CAS No. 73077-34-6

4-methyl-N-(pyrrolidine-1-carbothioyl)benzamide

Cat. No.: B2797078
CAS No.: 73077-34-6
M. Wt: 248.34
InChI Key: BWDLOJUUEPLLNS-UHFFFAOYSA-N
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Description

“4-methyl-N-(pyrrolidine-1-carbothioyl)benzamide” is a chemical compound with the molecular formula C13H16N2OS . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .


Molecular Structure Analysis

The pyrrolidine ring in this compound is likely to have a twisted conformation . The mean plane of the pyrrolidine ring could be inclined to the benzamide ring, contributing to the three-dimensional structure of the molecule .

Scientific Research Applications

Synthesis and Characterization

Compounds related to 4-methyl-N-(pyrrolidine-1-carbothioyl)benzamide have been synthesized for various purposes, including the creation of novel materials and the study of their properties. For instance, synthesis and characterization of related compounds involve complex chemical reactions to explore their potential applications in material science and catalysis. The synthesis of hybrid mesoporous materials incorporating similar compounds has been investigated for their potential as heterogeneous catalysts, highlighting their utility in enhancing chemical reactions and processes Shakya et al., 2013; Ameram & Adam, 2019.

Material Science

In material science, related compounds have been incorporated into novel materials, such as mesoporous solids and hybrid materials, for various applications. These studies often focus on the physical and chemical properties of the materials, such as porosity, surface morphology, and potential for catalysis, to explore their applicability in diverse fields Ameram & Adam, 2019.

Biological Applications

Although the request excludes drug-related information, it's notable that compounds structurally related to this compound have been the subject of studies in biological contexts, including their potential biological activities and interactions with biological targets. These investigations aim to understand the underlying mechanisms of action and the potential therapeutic applications of these compounds Adhami et al., 2014.

Future Directions

Pyrrolidine derivatives, including “4-methyl-N-(pyrrolidine-1-carbothioyl)benzamide”, hold promise in the field of drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the therapeutic potential of this compound and its derivatives.

Properties

IUPAC Name

4-methyl-N-(pyrrolidine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-10-4-6-11(7-5-10)12(16)14-13(17)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDLOJUUEPLLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49719003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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